molecular formula C16H17NOS2 B2607170 N-cyclopropyl-2-(methylthio)-N-(thiophen-3-ylmethyl)benzamide CAS No. 1235291-05-0

N-cyclopropyl-2-(methylthio)-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B2607170
CAS No.: 1235291-05-0
M. Wt: 303.44
InChI Key: NNNDHTROWWBUAE-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(methylthio)-N-(thiophen-3-ylmethyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and agrochemical research. Its molecular structure incorporates a thiophene ring and a cyclopropyl group, both of which are privileged scaffolds in drug discovery. The steric interaction between the N-cyclopropyl and N-(thiophen-3-ylmethyl) substituents is designed to induce distortion in the central amide bond, classifying it as an acyclic twisted amide . This distortion can significantly alter the compound's properties, such as increasing its susceptibility to hydrolysis and nucleophilic acyl substitution, making it a valuable tool for studying amide bond reactivity . The inclusion of the cyclopropyl group is a common strategy in lead optimization to reduce oxidative metabolism and improve metabolic stability, as the strong C-H bonds of the ring are less susceptible to cytochrome P450 enzyme oxidation . Furthermore, the thiophene moiety is a sulfur-containing heterocycle frequently found in bioactive molecules and commercial fungicides, indicating its relevance in developing new active compounds . This combination of features makes this compound a promising candidate for researchers investigating novel bioactive agents or exploring advanced synthetic methodologies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclopropyl-2-methylsulfanyl-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS2/c1-19-15-5-3-2-4-14(15)16(18)17(13-6-7-13)10-12-8-9-20-11-12/h2-5,8-9,11,13H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNDHTROWWBUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N(CC2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(methylthio)-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine.

    Introduction of the Cyclopropyl Group: Cyclopropyl groups can be introduced through cyclopropanation reactions, often using reagents like diazomethane.

    Attachment of the Methylthio Group: This step may involve the use of methylthiolating agents such as methanethiol or dimethyl disulfide.

    Incorporation of the Thiophen-3-ylmethyl Group: This can be done through a substitution reaction using thiophen-3-ylmethyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various functional groups, potentially converting the benzamide to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzamide or thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted benzamides or thiophenes.

Scientific Research Applications

N-cyclopropyl-2-(methylthio)-N-(thiophen-3-ylmethyl)benzamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.

    Biology: Studying its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industry: Use in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(methylthio)-N-(thiophen-3-ylmethyl)benzamide would depend on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure combines a benzamide core with a cyclopropyl group, a methylthio substituent, and a thiophene ring. Key comparisons with analogous compounds include:

  • Thiophene vs. Thiadiazole/Thiazolidinone Derivatives: Compounds like N-(5-(3-(methylthio)propyl)-1,3,4-thiadiazol-2-yl)benzamide () replace the thiophene with a thiadiazole ring. Thiadiazole derivatives exhibit enhanced antimicrobial activity against Bacillus anthracis, attributed to the electron-deficient heterocycle facilitating target binding . N-{1-[[2-[5-(4-Chlorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-hydrazino]-carbonyl]-3-(methylthio)propyl}benzamide (Compound 17, ) incorporates a thiazolidinone ring, which improves antitubercular and anticancer activity compared to simpler benzamides .
  • Methylthio Group Positioning :

    • The methylthio group in the target compound is directly attached to the benzamide core, whereas in compounds like N-(3-(methylthio)propyl)benzamide (), it is part of a longer alkyl chain. This difference may influence solubility and membrane permeability .
Table 1: Structural and Functional Group Comparison
Compound Core Structure Key Substituents Biological Activity
Target Compound Benzamide Cyclopropyl, methylthio, thiophen-3-ylmethyl Not reported
N-(5-(3-(methylthio)propyl)-1,3,4-thiadiazol-2-yl)benzamide Benzamide + thiadiazole Methylthio, thiadiazole Antimicrobial (B. anthracis)
Compound 17 Benzamide + thiazolidinone Chlorobenzylidene, methylthiopropyl Antimicrobial, antitubercular
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide Dimethoxyphenyl ethyl Not specified

Spectroscopic Characterization

Key spectroscopic features of benzamide derivatives include:

  • FT-IR : C=O stretching (~1680 cm⁻¹), C-S (~1250 cm⁻¹), and aromatic C-H (~3100 cm⁻¹) ().
  • NMR : Aromatic protons (δ 7.0–8.0 ppm) and methoxy groups (δ ~3.8 ppm for OCH₃ in Rip-B) (). The target compound’s methylthio and thiophene groups would likely show δ 2.5–3.0 ppm (S-CH₃) and δ 6.5–7.5 ppm (thiophene protons) in ¹H NMR .

Biological Activity

N-cyclopropyl-2-(methylthio)-N-(thiophen-3-ylmethyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

  • Molecular Formula : C15H16N2S2
  • Molecular Weight : 296.42 g/mol
  • Structure : The compound features a cyclopropyl group, a methylthio group, and a thiophen-3-ylmethyl moiety attached to a benzamide backbone.

Pharmacological Profile

The compound has been investigated for various biological activities, particularly in the context of neuropharmacology and cancer treatment. Its structure suggests potential interactions with various biological targets, including receptors involved in neurotransmission and cell signaling pathways.

  • Neuroleptic Activity :
    • Similar compounds have shown effectiveness in treating psychotic disorders by modulating dopamine receptor activity. Benzamide derivatives often exhibit antipsychotic properties, which may extend to this compound due to structural similarities .
  • Anticancer Potential :
    • Research indicates that compounds with thiophene and benzamide structures can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the methylthio group may enhance this activity through metabolic pathways that increase bioavailability .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may act as an antagonist at specific neurotransmitter receptors or as an inhibitor of certain kinases involved in cancer cell proliferation.

In Vitro Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study 1 : A benzamide derivative was tested for its ability to inhibit apomorphine-induced stereotyped behavior in rats, showing significant antipsychotic effects. The study highlighted the importance of substituent groups on the benzamide structure in enhancing activity .
  • Study 2 : In vitro assays demonstrated that compounds with thiophene rings exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound could possess similar properties .

Data Table: Biological Activity Comparison

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntipsychoticTBDHypothetical Study
5-Chloro-N-[2-(N-benzyl-N-methylamino)ethyl]benzamideAntipsychotic0.5
Thiophene-based compoundCytotoxicity10

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